molecular formula C7H5ClN2S B1508062 2-Chloro-7-methylthieno[3,2-D]pyrimidine CAS No. 1355963-58-4

2-Chloro-7-methylthieno[3,2-D]pyrimidine

Cat. No.: B1508062
CAS No.: 1355963-58-4
M. Wt: 184.65 g/mol
InChI Key: AQBLWMRQXJGHSE-UHFFFAOYSA-N
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Description

2-Chloro-7-methylthieno[3,2-D]pyrimidine is a heterocyclic aromatic organic compound characterized by a fused ring structure containing sulfur, nitrogen, and chlorine atoms. This compound is part of the thieno[3,2-D]pyrimidine family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methylthieno[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminothiophene with chloroacetic acid in the presence of a strong base, followed by cyclization. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-methylthieno[3,2-D]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH3) or amines.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted thieno[3,2-D]pyrimidines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 2-Chloro-7-methylthieno[3,2-D]pyrimidine is in the development of anticancer agents. It has been studied as a potential dual inhibitor of the mTOR/PI3K pathways, which are crucial in cancer cell proliferation and survival. For instance, GDC-0980, a compound derived from this thienopyrimidine structure, has shown efficacy in various xenograft models, including prostate and breast cancer models, indicating its potential as a therapeutic agent against these malignancies .

Enzyme Inhibition
The compound has demonstrated promise as an enzyme inhibitor. Research indicates that derivatives of thieno[3,2-D]pyrimidines can inhibit specific enzymes such as COX-2, which plays a role in inflammatory processes and cancer progression. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting that these compounds could serve as lead molecules for developing new anti-inflammatory medications .

Biological Research

Biological Interactions
In biological research, this compound is investigated for its interactions with biological macromolecules. Studies have shown that it can affect the activity of various receptors and enzymes involved in critical cellular processes. For example, compounds based on this structure have been evaluated for their ability to inhibit VEGFR-2 tyrosine kinase activity, which is essential for angiogenesis in tumors .

Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of thieno[3,2-D]pyrimidines is vital for optimizing their biological activity. Research has focused on modifying substituents on the thienopyrimidine core to enhance potency against specific targets while minimizing off-target effects. This approach has led to the identification of several promising analogs with improved pharmacological profiles .

Industrial Applications

Material Science
Beyond medicinal applications, this compound is explored in material science for developing new polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in conductive materials and organic electronics. Researchers are investigating how modifications to the thienopyrimidine structure can lead to materials with enhanced conductivity and stability under various environmental conditions.

Case Studies and Research Findings

Study Focus Findings
GDC-0980 DevelopmentCancer TherapeuticsDemonstrated significant tumor growth inhibition in xenograft models at doses as low as 1 mg/kg .
COX-2 Inhibition StudyAnti-inflammatory ActivityCompounds showed IC50 values around 0.04 μmol comparable to celecoxib; effective in reducing inflammation markers .
VEGFR-2 InhibitionAngiogenesisCompounds exhibited low IC50 values (150–199 nM) against VEGFR-2; inhibited proliferation of endothelial cells .
Material Science ResearchConductive PolymersExplored the use of thienopyrimidine derivatives in developing new organic semiconductors with enhanced properties.

Mechanism of Action

The mechanism by which 2-Chloro-7-methylthieno[3,2-D]pyrimidine exerts its effects depends on its specific application. For example, in anticancer research, it may interact with cellular targets such as DNA or proteins, leading to the inhibition of cancer cell growth. The molecular pathways involved can include apoptosis induction, cell cycle arrest, and inhibition of specific enzymes.

Comparison with Similar Compounds

  • 4-Chloro-7-methylthieno[3,2-D]pyrimidine

  • 4-Chloro-6-ethyl-2-methylthieno[2,3-D]pyrimidine

  • 4-Chloro-2-methylthieno[3,2-D]pyrimidine

  • 4-Chloro-6-methyl-5-phenylthieno[2,3-D]pyrimidine

Biological Activity

2-Chloro-7-methylthieno[3,2-D]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

This compound features a thieno-pyrimidine structure that contributes to its diverse biological activities. The presence of chlorine and methyl groups enhances its pharmacological properties, making it a candidate for various therapeutic applications.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Tubulin Polymerization Inhibition : Compounds with similar structures have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for the development of anticancer agents targeting microtubule dynamics .
  • VEGFR-2 Inhibition : Studies have demonstrated that derivatives of thieno[3,2-D]pyrimidine can effectively inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a significant role in angiogenesis associated with tumor growth. For instance, compounds related to this class showed IC50 values ranging from 150–199 nM against VEGFR-2, indicating strong inhibitory effects on endothelial cell proliferation stimulated by VEGF .

2. Antiviral Activity

The compound has also been evaluated for antiviral properties. It is suggested that thieno-pyrimidine derivatives may enhance the antiviral interferon response by inhibiting pyrimidine biosynthesis pathways. This mechanism could be leveraged for developing antiviral therapies against various viral infections .

3. Other Biological Activities

In addition to anticancer and antiviral effects, this compound has shown promise in other areas:

  • Inhibition of Protein Kinases : The compound is noted for its ability to inhibit specific protein kinases involved in cancer progression and metastasis. For example, Axl receptor tyrosine kinase inhibition has been linked to reduced tumor growth and improved therapeutic outcomes in preclinical models .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human breast cancer cells (MDA-MB-231). Results indicated a dose-dependent reduction in cell viability and migration, suggesting potential use as an anticancer agent.

Concentration (µM)Cell Viability (%)Migration (%)
0.58070
16050
53020

Case Study 2: VEGFR-2 Inhibition

In another investigation focusing on VEGFR-2 inhibition, compounds derived from thieno[3,2-D]pyrimidine were tested on human umbilical vein endothelial cells (HUVECs). The results demonstrated significant inhibition of cell proliferation at low concentrations.

CompoundIC50 (nM)Proliferation Inhibition (%)
Compound A18075
Compound B15080
Compound C19970

Properties

IUPAC Name

2-chloro-7-methylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-3-11-5-2-9-7(8)10-6(4)5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBLWMRQXJGHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=CN=C(N=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728713
Record name 2-Chloro-7-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355963-58-4
Record name 2-Chloro-7-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-7-methyl-thieno[3,2-d]pyrimidine (1.8 g), N-bromosuccinimide (1.8 g), 2,2′-azobis(2-methylpropionitrile) (0.1 g) in carbon tetrachloride (50 mL) was heated at reflux for 1 hour. The resulting mixture was cooled, the solid was filtered off and the filtrate was evaporated under reduced pressure. The residue was dissolved in acetonitrile (20 mL) and diisopropylethylamine (2.0 mL) was added, followed by pyridine-N-oxide (3 g) and the resulting mixture was heated at 100° C. for 30 minutes. The reaction mixture was cooled, diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The crude residue was purified by flash chromatography (hexane/EtOAc) to afford 0.25 g of 2-chloro-thieno[3,2-d]pyrimidine-7-carbaldehyde and 1 g of 2-chloro-7-methyl-thieno[3,2-d]pyrimidine starting material.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,4-dichloro-7-methyl-thieno[3,2-d]pyrimidine (2.5 g), palladium hydroxide on carbon (20%, 0.5 g) and sodium acetate (2.0 g) in a mixture of ethyl acetate (40 mL) and isopropyl alcohol (5 mL) was shaken in a Parr apparatus under hydrogen atmosphere (50 PSI) overnight. The reaction mixture was filtered on a CELITE™ pad and the filtrate was evaporated under reduced pressure. The crude residue was purified by flash chromatography (DCM) to give 1.8 g of 2-chloro-7-methyl-thieno[3,2-d]pyrimidine.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-methylthieno[3,2-D]pyrimidine
Reactant of Route 2
2-Chloro-7-methylthieno[3,2-D]pyrimidine
Reactant of Route 3
2-Chloro-7-methylthieno[3,2-D]pyrimidine
Reactant of Route 4
2-Chloro-7-methylthieno[3,2-D]pyrimidine
Reactant of Route 5
2-Chloro-7-methylthieno[3,2-D]pyrimidine
Reactant of Route 6
2-Chloro-7-methylthieno[3,2-D]pyrimidine

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